molecular formula C13H14F3N B12957651 2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole

2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole

Cat. No.: B12957651
M. Wt: 241.25 g/mol
InChI Key: LELGFVDWOOFGGB-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of the tert-butyl and trifluoromethyl groups in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylthiolation reagent . This method is favored due to its mild reaction conditions, good atom economy, and the use of cheap and readily accessible reagents.

Industrial Production Methods

Industrial production methods for 2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole often involve continuous flow processes. These processes are more efficient, versatile, and sustainable compared to batch processes. For example, the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems has been developed .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole core.

    Substitution: The compound can undergo substitution reactions, where the tert-butyl or trifluoromethyl groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, transition metal catalysts, and electrophilic or nucleophilic agents. For instance, the trifluoromethyl group can be introduced using trifluoromethylating agents such as (trifluoromethyl)trimethylsilane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated indoles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors .

Comparison with Similar Compounds

2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole can be compared with other indole derivatives that contain different substituents. Similar compounds include:

The unique combination of the tert-butyl and trifluoromethyl groups in this compound makes it a valuable compound with distinct properties and applications.

Properties

Molecular Formula

C13H14F3N

Molecular Weight

241.25 g/mol

IUPAC Name

2-tert-butyl-7-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C13H14F3N/c1-12(2,3)10-7-8-5-4-6-9(11(8)17-10)13(14,15)16/h4-7,17H,1-3H3

InChI Key

LELGFVDWOOFGGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F

Origin of Product

United States

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